2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its cyclohexyl group attached to an acetamide moiety, which is further linked to a dioxothiolan ring. The molecular structure of this compound provides it with distinct chemical and physical properties that make it valuable in various fields of study.
Mechanism of Action
Target of Action
The primary targets of 2-cyclohexyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.
Result of Action
The molecular and cellular effects of 2-cyclohexyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)acetamide’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of cyclohexylamine with 3-chloro-2-(1,1-dioxothiolan-3-yl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the dioxothiolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted acetamides and thiolanes.
Scientific Research Applications
2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide
- N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(N-methylanilino)acetamide
Comparison
Compared to similar compounds, 2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide exhibits unique properties due to the presence of the cyclohexyl group and the dioxothiolan ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h10-11H,1-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFKPQXVUMSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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